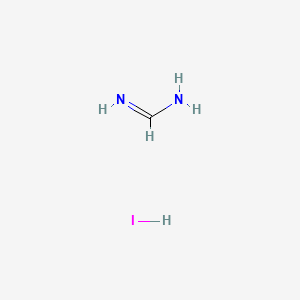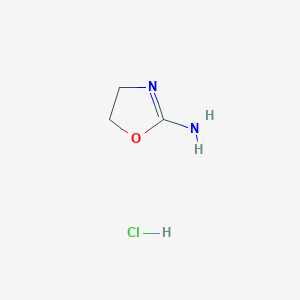
Formamidine Hydroiodide
Übersicht
Beschreibung
Formamidinium iodide, also known as Formamidine Hydroiodide, is a compound that finds significant application in the field of photovoltaics . It is particularly used in the development of perovskite solar cells . Formamidinium-based perovskite materials derived from Formamidine Hydroiodide have also shown potential in other optoelectronic applications .
Synthesis Analysis
An improvement in the practical aspects of formamidine synthesis has resulted in the discovery of a class of compounds which produce organogels in protic solvents, presumably through intermolecular hydrogen bonding and π–π stacking interactions .
Chemical Reactions Analysis
The bulk decomposition of Formamidine Hydroiodide occurs via the formation of sym-triazine, and can also produce HCN, and NH4I at ∼280 °C, which further decomposes to NH3 and HI above 300 °C . When Formamidine Hydroiodide comes into contact with NiO, the interfacial reaction triggers decomposition at a much lower temperature (∼200 °C), resulting in the formation of NiI2 as the solid product while releasing NH3 and H2O into the gas phase .
Physical And Chemical Properties Analysis
Formamidine Hydroiodide is a solid substance . . The empirical formula is CH5IN2 and the CAS Number is 879643-71-7 . It is sensitive to air and hygroscopic .
Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
Formamidine Hydroiodide, also known as Formamide iodide (FoAI), is used as a cation material and additive in the development of perovskite solar cells . It has been found that FoAI suppresses δ-FAPbI3 formation and improves the performance of FAPbI3 based perovskite solar cells . The power conversion efficiency (PCE) was improved from 12.29% to 14.49% by adding 5 mol% of FoAI in the precursor solution .
Inhibiting δ-Phase Formation
FoAI is not incorporated in the A-site of the perovskite structure, but it has been found to inhibit δ-phase formation of formamidinium lead iodide perovskite . This property is particularly useful in the development of perovskite solar cells .
Development of New Perovskite Materials
The exploration of new perovskite materials and additives is one of the effective strategies to improve the performance of perovskite solar cells . FoAI is one of the promising additives to boost the PCE of perovskite solar cells without any influence on the composition of the perovskite materials .
4. Improvement of Triple-Cation Perovskite Solar Cells FoAI additive can also improve the performance of triple-cation perovskite solar cells . This opens up new possibilities for the development of more efficient solar cells .
Stabilization of α-FAPbI3
Formamidinium lead iodide (FAPbI3) perovskites are considered to exhibit higher thermal stability and a more ideal band gap of 1.48 eV . However, FAPbI3 is stabilized as the yellow non-perovskite active phase at low temperatures, and the required black phase (α-FAPbI3) can only be obtained at high temperatures . FoAI helps in stabilizing α-FAPbI3 .
Enhancement of Industrial Applications
The enhancement of industrial applications as well as the lifetime of devices may help achieve commercialization of perovskite solar cells in the future . FoAI, with its unique properties, plays a significant role in this aspect .
Wirkmechanismus
Target of Action
Formamidine Hydroiodide, also known as Formamidinium Iodide (FAI), primarily targets the development of perovskite solar cells . It is a compound that finds significant application in the field of photovoltaics . Formamidinium-based perovskite materials derived from FAI have also shown potential in other optoelectronic applications .
Mode of Action
It acts as an additive that suppresses the formation of certain phases in the perovskite structure . This interaction with its target results in improved performance of perovskite solar cells .
Biochemical Pathways
The bulk decomposition of FAI occurs via the formation of sym-triazine, and can also produce HCN, and NH4I at approximately 280 °C, which further decomposes to NH3 and HI above 300 °C . When FAI comes into contact with NiO, the interfacial reaction triggers decomposition at a much lower temperature (approximately 200 °C), resulting in the formation of NiI2 as the solid product while releasing NH3 and H2O into the gas phase .
Result of Action
The addition of Formamidine Hydroiodide in the precursor solution improves the power conversion efficiency (PCE) of perovskite solar cells . For instance, the PCE was improved from 12.29% to 14.49% by adding 5 mol% of FAI in the precursor solution .
Action Environment
The action of Formamidine Hydroiodide is influenced by environmental factors such as humidity . For example, controlled humidity is a deciding factor that affects the film morphology, crystallinity, and optical and electrical properties of FAPbI3 . A PCE of 16.6% was achieved with low relative humidity of 2%, with the device efficiency dropped to about half (8.6%) when the humidity was 40% .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methanimidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJPGANWSLEMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamidine Hydroiodide | |
CAS RN |
879643-71-7 | |
| Record name | methanimidamide;hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)



